2-Hydroxynaphthalene-1-diazonium
Overview
Description
2-Hydroxynaphthalene-1-diazonium is an organic compound with the molecular formula C10H7N2O+. It is a diazonium salt derived from 2-hydroxynaphthalene, also known as β-naphthol. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxynaphthalene-1-diazonium can be synthesized through the diazotization of 2-hydroxynaphthalene. The process involves the reaction of 2-hydroxynaphthalene with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:
C10H7OH+NaNO2+HCl→C10H7N2+Cl−+NaCl+H2O
Industrial Production Methods: In industrial settings, the diazotization process is carried out in large reactors with precise temperature control to ensure the stability of the diazonium salt. Continuous flow processes are often employed to enhance safety and efficiency, as diazonium salts can be highly reactive and potentially explosive .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxynaphthalene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions to form azo compounds.
Coupling Reactions: It reacts with phenols and aromatic amines to form azo dyes.
Reduction Reactions: It can be reduced to form 2-hydroxynaphthalene.
Common Reagents and Conditions:
Substitution Reactions: Typically involve phenols or aromatic amines in alkaline conditions.
Coupling Reactions: Often carried out in the presence of a base such as sodium hydroxide (NaOH).
Reduction Reactions: Commonly use reducing agents like sodium sulfite (Na2SO3).
Major Products:
Azo Compounds: Formed through coupling reactions, widely used as dyes.
2-Hydroxynaphthalene: Formed through reduction reactions.
Scientific Research Applications
2-Hydroxynaphthalene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles, food, and cosmetics
Mechanism of Action
The mechanism of action of 2-hydroxynaphthalene-1-diazonium primarily involves its ability to form stable azo compounds through coupling reactions. The diazonium group (N2+) acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. This process is facilitated by the resonance stabilization of the diazonium ion, making it highly reactive towards nucleophiles .
Comparison with Similar Compounds
2-Naphthol (β-Naphthol): A precursor to 2-hydroxynaphthalene-1-diazonium, used in similar applications.
1-Naphthol: Another naphthol isomer with similar reactivity but different substitution patterns.
4-Hydroxybenzenediazonium: A diazonium salt derived from phenol, used in the synthesis of azo dyes.
Uniqueness: this compound is unique due to its specific reactivity and stability, which makes it particularly suitable for the synthesis of complex azo compounds. Its ability to form stable diazonium salts at low temperatures and its versatility in coupling reactions distinguish it from other similar compounds .
Properties
IUPAC Name |
2-hydroxynaphthalene-1-diazonium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-12-10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6H/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCVCCDIQBKFGH-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+]#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2O+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276612 | |
Record name | 2-hydroxynaphthalene-1-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20034-43-9 | |
Record name | NSC174108 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxynaphthalene-1-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-1-NAPHTHALENEDIAZONIUM CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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